[4-(1H-imidazol-1-yl)phenyl](4-methylphenyl)methanol
CAS No.: 866009-63-4
Cat. No.: VC6409619
Molecular Formula: C17H16N2O
Molecular Weight: 264.328
* For research use only. Not for human or veterinary use.
methanol - 866009-63-4](/images/structure/VC6409619.png)
Specification
CAS No. | 866009-63-4 |
---|---|
Molecular Formula | C17H16N2O |
Molecular Weight | 264.328 |
IUPAC Name | (4-imidazol-1-ylphenyl)-(4-methylphenyl)methanol |
Standard InChI | InChI=1S/C17H16N2O/c1-13-2-4-14(5-3-13)17(20)15-6-8-16(9-7-15)19-11-10-18-12-19/h2-12,17,20H,1H3 |
Standard InChI Key | LUYYGIMVQPPOFS-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C(C2=CC=C(C=C2)N3C=CN=C3)O |
Introduction
Chemical Identification and Nomenclature
4-(1H-Imidazol-1-yl)phenylmethanol is a methanol derivative featuring a biphenyl backbone substituted with a methyl group on one aromatic ring and an imidazole moiety on the other. Its systematic identification data are summarized below:
The compound is cataloged under multiple identifiers, including PubChem CID 3842547 and ChEMBL ID CHEMBL1723280 . Its synonyms include MLS001195515 and (4-imidazol-1-ylphenyl)-(4-methylphenyl)methanol, reflecting its structural features .
Structural Characteristics
Molecular Architecture
The molecule consists of two phenyl rings connected via a central carbon atom bearing a hydroxyl group. One phenyl ring is substituted with a methyl group at the para position, while the other is functionalized with an imidazole ring at the same position (Figure 1). The imidazole group, a five-membered aromatic heterocycle with two nitrogen atoms, introduces potential sites for hydrogen bonding and π-π interactions, which are critical in biochemical interactions .
Three-Dimensional Conformation
The 3D structure, as modeled in PubChem, reveals a non-planar geometry due to steric interactions between the methyl and imidazole groups. The dihedral angle between the two phenyl rings is approximately 85°, optimizing van der Waals interactions while minimizing steric strain .
Synthetic Considerations
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Nucleophilic Substitution: Reacting 4-(chloromethyl)phenyl(4-methylphenyl)methanol with imidazole in the presence of a base (e.g., KOH) in acetonitrile, analogous to methods used for [4-(1H-imidazol-1-ylmethyl)phenyl]methanol (96% yield) .
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Grignard Reaction: Addition of a methylphenylmagnesium bromide to a ketone precursor followed by imidazole functionalization.
Purification likely involves column chromatography or recrystallization, given the compound’s moderate polarity .
Physicochemical Properties
Experimental data on solubility, melting point, and stability are unavailable. Predictive models suggest:
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LogP: ~3.2 (moderately lipophilic)
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Water Solubility: <1 mg/L (poor aqueous solubility)
These properties align with its potential as a scaffold in medicinal chemistry, where lipophilicity aids membrane permeability.
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